3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is a heterocyclic compound with a unique bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with guanidine derivatives, followed by cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can modify the imino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and substituents.
Pyridazine Derivatives: Compounds like pyridazine and its fused heterocyclic derivatives have similar biological activities and synthetic routes.
Uniqueness
3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is unique due to its specific substitution pattern and the presence of both chlorine and imino groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
34122-03-7 |
---|---|
Molekularformel |
C6H4ClN5O |
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
7-amino-3-chloro-6H-pyrimido[4,5-c]pyridazin-5-one |
InChI |
InChI=1S/C6H4ClN5O/c7-3-1-2-4(12-11-3)9-6(8)10-5(2)13/h1H,(H3,8,9,10,12,13) |
InChI-Schlüssel |
HRZVNPOAYDJXRS-UHFFFAOYSA-N |
SMILES |
C1=C(N=NC2=NC(=N)NC(=O)C21)Cl |
Kanonische SMILES |
C1=C2C(=O)NC(=NC2=NN=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.